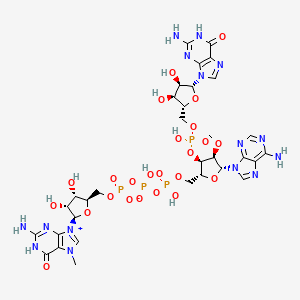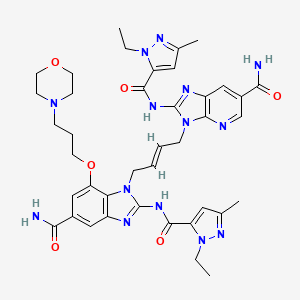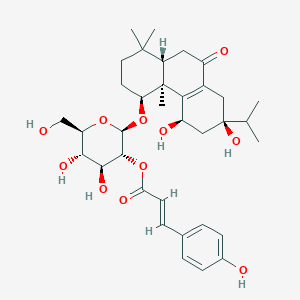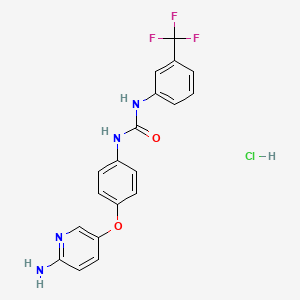
CDK8-IN-11 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CDK8-IN-11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CDK8-IN-11 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK8 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of CDK8 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of colon cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK8
Mechanism of Action
The mechanism of action of CDK8-IN-11 (hydrochloride) involves the inhibition of CDK8, a key regulator of transcription. CDK8 is part of the Mediator complex and regulates gene expression by phosphorylating transcription factors. By inhibiting CDK8, CDK8-IN-11 (hydrochloride) disrupts the WNT/β-catenin signaling pathway, leading to the suppression of β-catenin-mediated transcription and the inhibition of tumor growth .
Comparison with Similar Compounds
CDK8-IN-11 (hydrochloride) is unique due to its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Senexin B: Another CDK8/19 inhibitor used in research.
CDK8-IN-1: A related compound with similar inhibitory effects on CDK8.
CDK8-IN-2: Another selective inhibitor of CDK8 with comparable properties
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications in research and therapy.
Properties
Molecular Formula |
C19H16ClF3N4O2 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
InChI Key |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



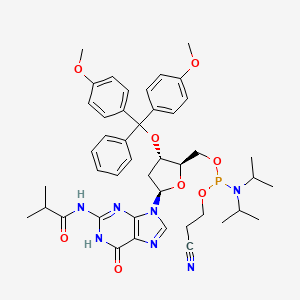
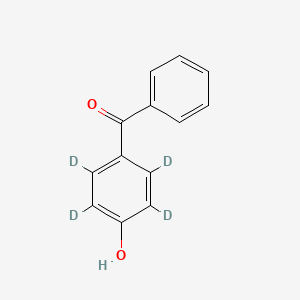
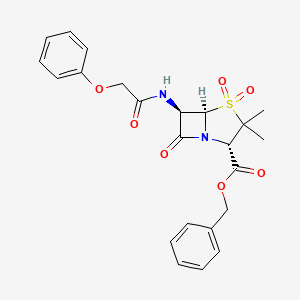
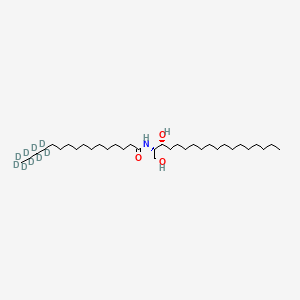
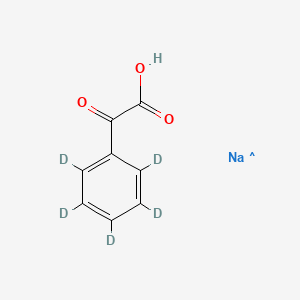
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
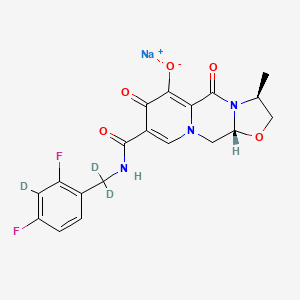
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


